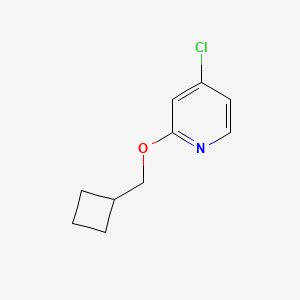
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is a chemical compound with a complex structure that includes a hydroxy group and an indanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone can be achieved through several methods. One common approach involves the oxidation of indene using chromium trioxide in acetic acid at a temperature of 35-40°C . Another method includes the use of ultrasound irradiation, which has been found to be efficient in terms of time and synthetic performance .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . This method is advantageous due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include halo-aryl and heterocyclic derivatives, which have shown significant antibacterial and antifungal properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antibacterial and antifungal properties, making it a candidate for antimicrobial agents.
Medicine: Potential use in the development of drugs for treating infections and other diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone involves its interaction with microbial cell membranes, leading to disruption and eventual cell death . The compound targets specific pathways in bacteria and fungi, inhibiting their growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Similar structure but lacks the hydroxy group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a hydroxy and methoxy group but differs in the aromatic ring structure.
1H-Indole, 2,3-dihydro-: Similar indole structure but lacks the ethanone moiety.
Uniqueness
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone is unique due to its combination of hydroxy and indanone groups, which confer specific chemical properties and biological activities not found in similar compounds.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-hydroxy-1-(1-hydroxy-2,3-dihydroinden-1-yl)ethanone |
InChI |
InChI=1S/C11H12O3/c12-7-10(13)11(14)6-5-8-3-1-2-4-9(8)11/h1-4,12,14H,5-7H2 |
InChI Key |
ARULILXXQBVNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




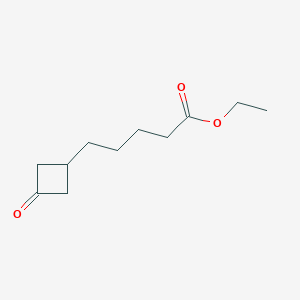


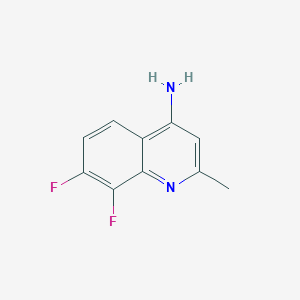


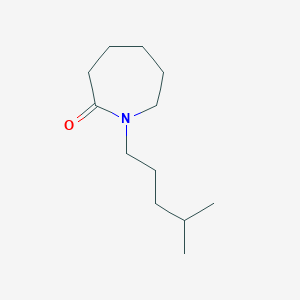


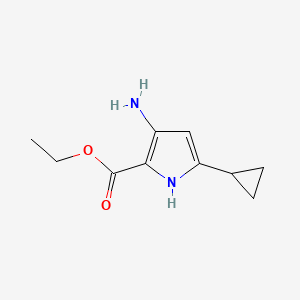
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)
